2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 3-bromophenylpiperazine with 4-methylpyrimidine under specific conditions. The reaction may require the use of solvents such as dichloromethane and catalysts to facilitate the process. The product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The piperazine ring can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to changes in neurotransmitter levels and signaling pathways, which may account for its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound shares a similar piperazine and bromophenyl structure but differs in its triazolo-pyridinone moiety.
4-(3-Bromophenyl)piperazine: A simpler compound that lacks the methylpyrimidine group but retains the bromophenyl-piperazine structure.
Uniqueness
2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its combination of a bromophenyl-piperazine structure with a methylpyrimidine moiety.
Properties
Molecular Formula |
C15H17BrN4 |
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Molecular Weight |
333.23 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C15H17BrN4/c1-12-5-6-17-15(18-12)20-9-7-19(8-10-20)14-4-2-3-13(16)11-14/h2-6,11H,7-10H2,1H3 |
InChI Key |
JRLUZIFURIGRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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